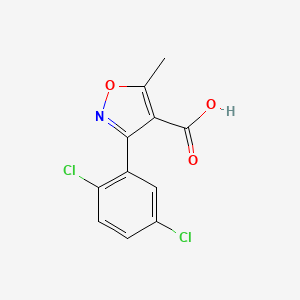
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position, a methyl group at the 1-position, and a methylcyclopropyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position.
Métodos De Preparación
The synthesis of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol. This one-pot reaction results in the formation of ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate, which can then be further modified to obtain the desired compound .
Análisis De Reacciones Químicas
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The carboxylic acid group at the 3-position can be reduced to form an alcohol.
Substitution: The methyl group at the 1-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study the biological activity of indole-based compounds.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve interactions with viral proteins, making it a potential candidate for antiviral drug development .
Comparación Con Compuestos Similares
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate: This compound is a conformationally restricted analog of umifenovir and has been studied for its antiviral properties.
Umifenovir: An antiviral drug used in Russia, known for its immunomodulating properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylcyclopropyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
5-hydroxy-1-methyl-2-(1-methylcyclopropyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(5-6-14)12-11(13(17)18)9-7-8(16)3-4-10(9)15(12)2/h3-4,7,16H,5-6H2,1-2H3,(H,17,18) |
Clave InChI |
XZBSTLGMCTXPTL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=C(C3=C(N2C)C=CC(=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


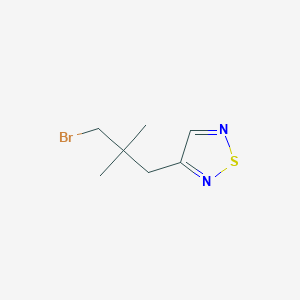
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
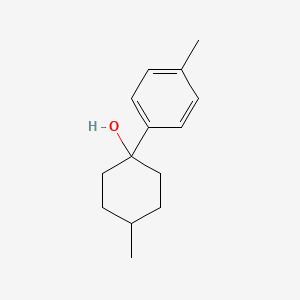
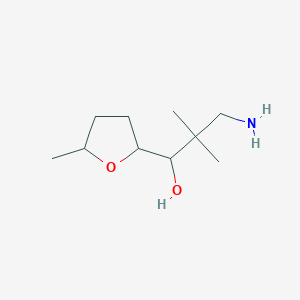
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
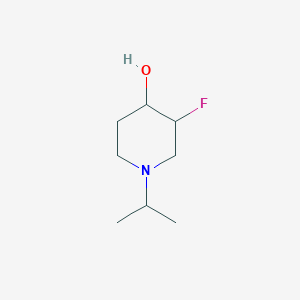
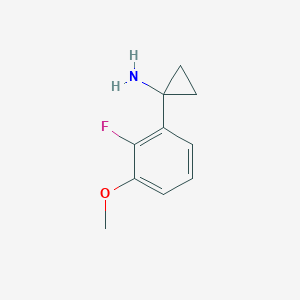
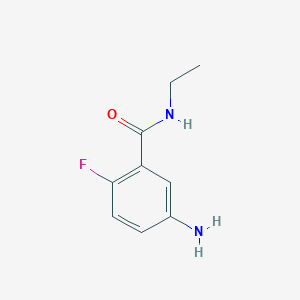

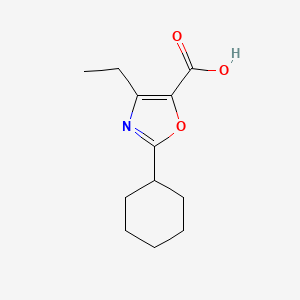
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)

